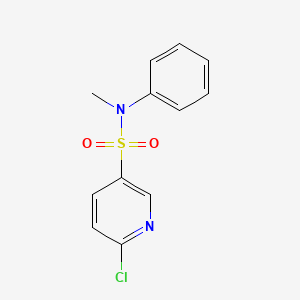![molecular formula C18H17F3N4OS B10806186 N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide](/img/structure/B10806186.png)
N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-352122 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex structure and the ability to undergo various chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of WAY-352122 involves multiple steps, each requiring specific conditions and reagents. The primary synthetic route includes the reaction of 2,4,6-triamino-5-methylquinazoline with sodium nitrite and hydrochloric acid to form a diazonium salt. This intermediate then undergoes a Sandmeyer reaction with cuprous cyanide in hot water to yield 2,4-diamino-5-methylquinazoline-6-carbonitrile. Finally, this compound is reductocondensed with 3,4,5-trimethoxyaniline using hydrogen over Raney nickel in acetic acid .
Chemical Reactions Analysis
WAY-352122 can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using hydrogen over catalysts like Raney nickel.
Substitution: It can participate in substitution reactions, particularly involving diazonium salts. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, cuprous cyanide, and hydrogen.
Scientific Research Applications
WAY-352122 has several applications in scientific research:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: WAY-352122 is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-352122 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
WAY-352122 can be compared with other similar compounds, such as trimetrexate glucuronate. While both compounds share some structural similarities, WAY-352122 has unique properties that make it distinct.
Similar compounds include:
- Trimetrexate glucuronate
- Quinazoline derivatives
- Other diazonium salt intermediates
Properties
Molecular Formula |
C18H17F3N4OS |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C18H17F3N4OS/c19-18(20,21)14-2-1-3-15(10-14)25-7-5-24(6-8-25)12-16(26)23-17-13(11-22)4-9-27-17/h1-4,9-10H,5-8,12H2,(H,23,26) |
InChI Key |
ZYMGJUDELFYESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CS2)C#N)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B10806103.png)

![[2-(Methylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B10806121.png)
![Methyl 2-[2-[[3-hydroxy-2-(4-methylphenyl)-1-oxoisoquinolin-4-yl]methylideneamino]-1,3-thiazol-4-yl]acetate](/img/structure/B10806129.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(2-ethoxypyridin-3-yl)methanone](/img/structure/B10806135.png)
![7-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10806138.png)
![4-acetyl-3,5-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B10806142.png)

![2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B10806144.png)
![N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)sulfanylacetamide](/img/structure/B10806163.png)
![[1-(2-methoxyanilino)-1-oxopropan-2-yl] 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B10806167.png)
![2-benzylsulfanyl-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B10806179.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide](/img/structure/B10806194.png)

